UMI-77 is classified as a Bcl-2 family inhibitor and specifically targets the anti-apoptotic protein Mcl-1. Its development stemmed from high-throughput screening methodologies that evaluated a library of synthetic molecules, leading to its identification as a selective binder to the BH3-binding groove of Mcl-1 with high affinity. The compound's chemical identity is cataloged under CAS number 518303-20-3 .
UMI-77 exhibits a complex molecular structure characterized by specific functional groups that allow it to interact effectively with Mcl-1. The binding affinity has been quantified with an inhibition constant () of 0.49 μmol/L, indicating strong interactions at the molecular level. The compound's structure facilitates selective binding by fitting into the hydrophobic pockets of Mcl-1, which is critical for its mechanism of action .
UMI-77 participates in several significant chemical reactions primarily involving its interaction with Mcl-1 and other proteins within the Bcl-2 family:
The mechanism by which UMI-77 exerts its effects involves several key processes:
UMI-77 possesses specific physical and chemical properties that contribute to its functionality:
UMI-77 has significant potential applications in cancer therapy:
The Bcl-2 protein family governs mitochondrial apoptosis through a delicate balance between pro-survival (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). UMI-77, a hydroxynaphthalenylthioacetate derivative, represents a class of small-molecule BH3 mimetics designed to disrupt this equilibrium by selectively antagonizing Mcl-1, an anti-apoptotic protein frequently overexpressed in therapy-resistant cancers [1] [4] [8]. Unlike pan-Bcl-2 inhibitors, UMI-77 exploits structural nuances within the BH3-binding grooves of anti-apoptotic proteins to achieve targeted inhibition, thereby reactivating apoptosis in malignant cells dependent on Mcl-1 for survival.
UMI-77 binds the hydrophobic BH3-binding groove of Mcl-1 with high affinity, exhibiting a dissociation constant (Ki) of 490 nM as determined by fluorescence polarization (FP) competitive binding assays. This groove, composed of conserved P1–P4 sub-pockets, normally accommodates the α-helical BH3 domains of pro-apoptotic proteins like Bak and Bax. Structural studies reveal that UMI-77 simultaneously engages the h2 and h3 hydrophobic pockets within this groove, mimicking the binding mode of endogenous BH3-only proteins [1] [2] [10]. Computational modeling and induced fit docking (IFD) analyses based on the Mcl-1/Noxa BH3 peptide complex (PDB: 2NLA) confirm that UMI-77 occupies the critical residues required for Mcl-1’s pro-survival function, including Arg263 and Leu267 [1] [9]. This interaction sterically hinders Mcl-1 from sequestering pro-apoptotic effectors, thereby priming cells for apoptosis.
UMI-77 directly antagonizes Mcl-1’s ability to form inhibitory complexes with pro-apoptotic effectors Bax and Bak. Co-immunoprecipitation experiments in pancreatic cancer (PC) cells demonstrate that UMI-77 (at IC₅₀ = 1.43 µM) disrupts Mcl-1/Bax and Mcl-1/Bak heterodimers, liberating these effectors to initiate mitochondrial outer membrane permeabilization (MOMP) [1] [4]. This disruption triggers cytochrome c release and caspase-3 activation, hallmarks of intrinsic apoptosis. Crucially, UMI-77-induced apoptosis is abrogated in Bax/Bak double-knockout murine embryonic fibroblasts (MEFs), confirming its dependence on canonical mitochondrial apoptosis pathways [1] [7]. Surface plasmon resonance (SPR) studies further validate that UMI-77 displaces biotinylated Bid BH3 peptide from recombinant Mcl-1, reinforcing its role as a competitive inhibitor [1].
A defining feature of UMI-77 is its pronounced selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members. Binding affinity studies reveal significantly weaker inhibition of:
This >30–50-fold selectivity stems from structural divergences in the BH3 grooves of these proteins. For instance, Bcl-xL possesses a deeper P2 pocket and altered electrostatic topology that poorly accommodates UMI-77’s naphthalene sulfonamide moiety [3] [8]. This selectivity profile minimizes off-target effects on platelets (which rely on Bcl-xL) and enhances the therapeutic window for Mcl-1-dependent cancers.
Table 1: Selectivity Profile of UMI-77 Against Anti-Apoptotic Bcl-2 Family Proteins
Target Protein | K*i (µM) | Fold Selectivity (vs. Mcl-1) |
---|---|---|
Mcl-1 | 0.49 | 1 |
A1/Bfl-1 | 5.33 | 10.9 |
Bcl-w | 8.19 | 16.7 |
Bcl-2 | 23.83 | 48.6 |
Bcl-xL | 32.99 | 67.3 |
UMI-77 exerts potent growth inhibitory effects across diverse cancer cell lines, correlating with Mcl-1 expression levels. In pancreatic cancer models, UMI-77 sensitivity follows the hierarchy:
Sensitivity strongly correlates with high Mcl-1/Bak expression and low Bcl-xL levels. For example, BxPC-3 and Panc-1 cells exhibit elevated Mcl-1 and Bak, rendering them susceptible, whereas MiaPaCa-2 and AsPC-1 cells express high Bcl-xL, conferring relative resistance [1] [5]. Mechanistically, UMI-77 treatment induces caspase-3 cleavage, PARP degradation, and cytochrome c release within 24 hours, confirming apoptosis activation [1] [7].
Table 2: Cellular Efficacy of UMI-77 in Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀ (µM) | Key Expression Markers |
---|---|---|---|
BxPC-3 | Pancreatic | 3.4 | High Mcl-1, High Bak, Low Bcl-xL |
Panc-1 | Pancreatic | 4.4 | High Mcl-1, High Bak, Low Bcl-xL |
HL-60 | Leukemia | 3.13 | Moderate Mcl-1 |
MOLT-4 | Leukemia | 3.14 | Moderate Mcl-1 |
RPMI-8226 | Multiple Myeloma | 5.77 | High Mcl-1 |
MiaPaCa-2 | Pancreatic | 12.5 | Low Mcl-1, High Bcl-xL |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7